![molecular formula C20H22N4O B5207176 6-(isopropylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5207176.png)
6-(isopropylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(isopropylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, commonly known as IQM-316, is a small molecule compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) that has shown promising results in preclinical studies for the treatment of cancer.
Mechanism of Action
IQM-316 works by inhibiting CDK4/6, which are key regulators of the cell cycle. By blocking the activity of these enzymes, IQM-316 prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its antiproliferative effects, IQM-316 has also been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. It has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of IQM-316 is its high selectivity for CDK4/6, which reduces the risk of off-target effects. However, its limited solubility and stability can pose challenges in experimental design and drug formulation.
Future Directions
There are several potential future directions for the research and development of IQM-316. These include:
1. Clinical trials to evaluate its efficacy and safety in humans.
2. Optimization of its chemical structure to improve solubility and stability.
3. Exploration of its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders.
4. Investigation of its mechanism of action and potential biomarkers for patient selection.
5. Development of combination therapies with other cancer drugs to enhance its efficacy.
6. Evaluation of its potential as a radioprotective agent in cancer patients undergoing radiation therapy.
Conclusion:
In conclusion, IQM-316 is a promising small molecule compound that has shown significant potential as a therapeutic agent in the treatment of cancer. Its high selectivity for CDK4/6 and minimal toxicity in normal cells make it an attractive candidate for further research and development. While there are still challenges to overcome, the future looks bright for this promising compound.
Synthesis Methods
IQM-316 can be synthesized through a multi-step process involving the reaction of 2-quinolinemethanol with isopropylamine, followed by acetylation, reduction, and N-methylation. The final product is obtained through a coupling reaction between the intermediate and nicotinamide.
Scientific Research Applications
IQM-316 has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma. It has shown significant antiproliferative activity in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other cancer therapies.
properties
IUPAC Name |
N-methyl-6-(propan-2-ylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14(2)22-19-11-9-16(12-21-19)20(25)24(3)13-17-10-8-15-6-4-5-7-18(15)23-17/h4-12,14H,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKLSBFRBYLIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-(propan-2-ylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.